2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid
Description
This compound is a fluorinated benzenesulfonamide derivative with a butanoic acid backbone substituted at the 4-position by a methylsulfanyl group. The 2-chloro-5-(trifluoromethyl)benzenesulfonamido moiety introduces strong electron-withdrawing effects, likely influencing its acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S2/c1-22-5-4-9(11(18)19)17-23(20,21)10-6-7(12(14,15)16)2-3-8(10)13/h2-3,6,9,17H,4-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYOXOIDASVLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the chlorination of a benzene ring followed by the introduction of a trifluoromethyl group. The sulfonamide group is then added through a sulfonation reaction. The final step involves the attachment of the butanoic acid moiety, which can be achieved through a series of esterification and hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the sulfonamide group facilitates its interaction with biological molecules. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares structural motifs with several carboxamide and sulfonamide derivatives, as outlined below:
Table 1: Key Structural Features of Analogs
Biological Activity
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a chloro and trifluoromethyl group, which may influence its interaction with biological targets.
- Molecular Formula : C13H14ClF3N2O3S
- Molecular Weight : 418.82 g/mol
- CAS Number : 1008945-26-3
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The presence of the sulfonamide group suggests potential interactions with enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar in structure have shown promising results against various cancer cell lines. Research indicates that the IC50 values for related compounds range from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma cells, suggesting a strong cytotoxic effect .
Anti-inflammatory Properties
The sulfonamide class is well-known for its anti-inflammatory effects. Studies have shown that derivatives of butanoic acids can exhibit varying degrees of antinociceptive and anti-inflammatory activities. For example, modifications in the carboxylic acid moiety have been linked to decreased efficacy, highlighting the importance of structural integrity in maintaining biological function .
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in fatty acid synthesis pathways, which are crucial in cancer metabolism. Similar compounds have been shown to impair mitochondrial function and increase reactive oxygen species (ROS) levels, leading to reduced cell viability .
Study on Anticancer Effects
A study conducted on a series of sulfonamide derivatives demonstrated significant growth inhibition in human melanoma and glioblastoma cell lines. The presence of electronegative groups such as chlorine and trifluoromethyl was essential for enhancing anticancer activity, indicating a structure-activity relationship (SAR) that favors these substitutions .
Research on Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of sulfonamide derivatives revealed that specific modifications could enhance or diminish their efficacy. The study found that certain derivatives retained substantial anti-inflammatory activity while others did not, emphasizing the need for careful design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
